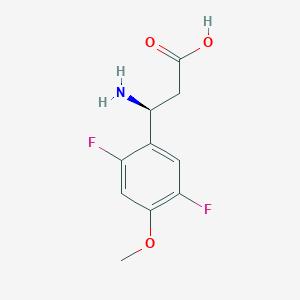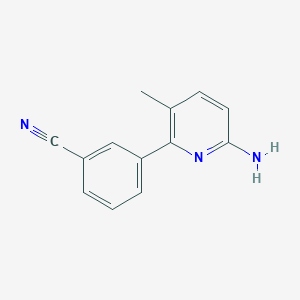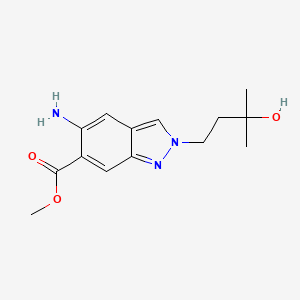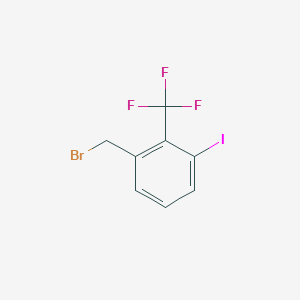
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a difluoromethoxyphenyl group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,5-difluoro-4-methoxybenzaldehyde and an appropriate amino acid derivative. The synthetic route may involve steps like nucleophilic substitution, reduction, and amination under controlled conditions. Specific reagents and catalysts, such as palladium or platinum-based catalysts, may be employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary amines or alcohols.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S)-3-Amino-3-(4,5-difluoro-2-methoxyphenyl)propanoic acid
- (3S)-3-Amino-3-(2,4-difluoro-5-methoxyphenyl)propanoic acid
- (3S)-3-Amino-3-(2,5-difluoro-4-ethoxyphenyl)propanoic acid
Uniqueness
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid is unique due to the specific positioning of the difluoromethoxy group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11F2NO3 |
|---|---|
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c1-16-9-3-6(11)5(2-7(9)12)8(13)4-10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1 |
Clé InChI |
FBOHISAANQQURI-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)F)[C@H](CC(=O)O)N)F |
SMILES canonique |
COC1=C(C=C(C(=C1)F)C(CC(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate](/img/structure/B13038875.png)
![1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)



![(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038911.png)

